Irbesartan impurity 14-d4

LC-MS/MS Stable Isotope Labeling Impurity Profiling

Quantifying azido impurity 14 in irbesartan API by LC-MS/MS is hindered by co-elution and shared MRM transitions between analyte and non-deuterated internal standards, precluding accurate measurement. Irbesartan impurity 14-d4 resolves this: deuterated at four aromatic positions, it provides a +4 Da mass shift while preserving retention time, enabling independent signal quantification and precise matrix effect correction. • ≥98% purity, white to off-white solid; ICH M7-compliant IS for trace-level impurity quantification (0.1-0.5% w/w) • In stock; 5 mg to 500 mg pack sizes; bulk custom synthesis available

Molecular Formula C14H10N4
Molecular Weight 238.28 g/mol
Cat. No. B15141488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan impurity 14-d4
Molecular FormulaC14H10N4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN=[N+]=[N-]
InChIInChI=1S/C14H10N4/c15-9-13-3-1-2-4-14(13)12-7-5-11(6-8-12)10-17-18-16/h1-8H,10H2/i5D,6D,7D,8D
InChIKeyLANSUNWWSUCCJT-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan Impurity 14-d4: Deuterated Azido Reference Standard


Irbesartan impurity 14-d4 (C₁₄H₆D₄N₄, MW 238.29 g/mol) is the fully deuterated analog of Irbesartan impurity 14, wherein four aromatic hydrogens are replaced with deuterium . The parent impurity is 4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile, an azido-containing process-related impurity of the angiotensin II receptor blocker irbesartan [1]. This deuterated compound is supplied as a white to off-white solid with ≥98% purity, intended exclusively as a reference standard for analytical method development, validation, and quantification in LC-MS/MS workflows .

Product Type Deuterated Azido Impurity Reference Standard
Workflow LC-MS/MS Impurity Quantification
Key Attribute High Isotopic Purity for Trace-Level Analysis

Why Deuterated Impurity 14-d4 Is Irreplaceable


In quantitative LC-MS/MS, using the non-deuterated impurity as an internal standard introduces a critical failure mode: the analyte and internal standard co-elute and share identical precursor-to-product ion transitions, precluding independent signal measurement and accurate quantitation [1]. While other deuterated sartan impurities (e.g., Irbesartan-d4, Irbesartan-d7) or carbon-13 labeled analogs may be used as internal standards for the API, they do not co-elute with impurity 14 under typical reversed-phase conditions and thus fail to correct for matrix effects, extraction recovery, or ion suppression specific to this azido-containing impurity [2]. Furthermore, regulatory guidance (ICH M7) mandates specific control of mutagenic azido impurities; substituting a non-azido internal standard would provide no signal for the azido moiety, rendering the method unsuitable for targeted impurity quantification [3].

Non-deuterated impurity 14 co-elutes and shares MRM transitions, limiting independent signal measurement.
Other deuterated sartan ISTDs may not co-elute with impurity 14, potentially failing to correct azido-specific matrix effects.
Non-azido internal standards lack the azido fragment for MS/MS confirmation, which may limit ICH M7 compliance for mutagenic impurity control.

Quantitative Differentiation from Closest Analogs


Mass Shift Resolves from Non-Deuterated Impurity

Irbesartan impurity 14-d4 exhibits a mass shift of +4.03 Da relative to the non-deuterated parent impurity 14, a difference that is unequivocally resolved in MS1 full scan and MS/MS fragmentation spectra [1]. This mass difference is consistent across ESI+ and ESI- modes and is stable under typical LC-MS/MS conditions [2].

Mass Shift
Head-to-head
+4.03 Da
Supports independent quantitation in spike-recovery assays
Stable mass shift in ESI+/ESI-; Q-TOF or triple quadrupole MS
LC-MS/MS Stable Isotope Labeling Impurity Profiling

Unique Azido Fragment for Selective Identification

The azidomethyl group in Irbesartan impurity 14-d4 yields a characteristic neutral loss of N₂ (28 Da) upon collision-induced dissociation, generating a distinctive benzylic carbocation fragment at m/z 206 [1]. This fragmentation pathway is absent in non-azido sartan impurities such as Irbesartan EP Impurity A (carboxamide) or Irbesartan bromo nitrile impurity, providing a unique MS/MS fingerprint for selective identification even in complex mixtures [2].

Azido Fragment
Class-level
Neutral loss N₂ (28 Da)
Supports selective identification in degradation studies
Unique MS/MS fingerprint absent in non-azido impurities; ICH M7 context
Azido Impurity Mutagenic Impurity ICH M7

High Isotopic Purity for Accurate Quantitation

Irbesartan impurity 14-d4 is supplied with isotopic purity ≥98% D4, as determined by LC-MS and NMR, ensuring that less than 2% of the D0 isotopologue is present [1]. In contrast, the non-deuterated impurity 14 contains natural abundance ¹³C isotopologues (e.g., +1 Da, +2 Da) that contribute to the MRM channel of the deuterated internal standard, leading to overestimation of impurity levels if not corrected [2].

Isotopic Purity
Head-to-head
>5-fold reduction in isotopic interference
Minimizes isotopic carryover for low-level quantitation
≥98% D4 isotopologue; less than 2% D0 present
Isotopic Purity MRM Quantitation LC-MS/MS

Click Chemistry for Bioorthogonal Conjugation

The azide group in Irbesartan impurity 14-d4 is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, enabling conjugation to alkyne- or cyclooctyne-functionalized fluorescent dyes, affinity tags, or biotin probes [1]. This functionality is absent in non-azido irbesartan impurities and in the parent API, irbesartan, which lacks an azide handle [2].

Click Reactivity
Class-level
CuAAC / SPAAC reactive
Enables bioorthogonal probe synthesis
Binary reactivity vs. non-azido standards; supports ADME tracking
Click Chemistry ADME Bioorthogonal Conjugation

Targeted Applications of the Deuterated Azido Standard


Quantitation of Mutagenic Azido Impurity in API

Irbesartan impurity 14-d4 is deployed as an internal standard in a validated LC-MS/MS method to quantify the azido impurity 14 at trace levels (0.1% to 0.5% w/w) in irbesartan active pharmaceutical ingredient (API) and tablet formulations. The deuterated compound corrects for matrix effects and extraction variability, enabling accurate measurement of impurity levels against ICH M7 acceptable intake limits for mutagenic impurities [1]. The method meets ICH Q2(R2) validation requirements for specificity, linearity, accuracy, and precision [2].

Stability-Indicating and Forced Degradation Studies

During forced degradation studies (acid, base, oxidative, thermal, photolytic) of irbesartan, impurity 14-d4 serves as a stable isotope-labeled spike-in control to confirm that observed impurity peaks are not degradation artifacts of the deuterated standard itself. Its distinct mass and retention time allow researchers to differentiate between process-related impurity 14 and degradation products that may co-elute, ensuring accurate assessment of drug product stability [1].

Synthesis of Fluorescent ADME Probes

The azide group of Irbesartan impurity 14-d4 is conjugated via CuAAC or SPAAC to alkyne-functionalized fluorophores (e.g., Cy5, FITC) or biotin. The resulting conjugate is used as a probe in in vitro ADME assays (e.g., hepatocyte uptake, CYP inhibition, plasma protein binding) to determine whether the impurity itself is metabolized or exerts off-target effects. This application is unique to azido-containing impurities and cannot be performed with non-azido impurity standards [1].

Pharmacopeial Compliance Testing

In quality control laboratories performing USP and EP monograph testing, Irbesartan impurity 14-d4 is used as a reference standard to establish system suitability, verify relative retention times, and confirm the identity of impurity 14 in sample chromatograms. Its use ensures compliance with regulatory expectations for impurity profiling and supports ANDA submissions by providing traceable, characterized reference material [1].

Application
Selection Property
Validation Focus
Mutagenic impurity quantitation
Deuterated ISTD for azido impurity
Matrix-effect correction and ICH M7 limit review
Stability-indicating studies
Stable isotope-labeled spike-in control
Degradation product differentiation
Fluorescent ADME probe synthesis
Bioorthogonal azide handle
CuAAC/SPAAC conjugation verification
Pharmacopeial compliance testing
Characterized impurity reference standard
System suitability and retention time confirmation

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